molecular formula C11H11F3OS B14060293 1-(4-(Methylthio)-3-(trifluoromethyl)phenyl)propan-2-one

1-(4-(Methylthio)-3-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B14060293
M. Wt: 248.27 g/mol
InChI Key: XEFWPQKMRAYMIV-UHFFFAOYSA-N
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Description

1-(4-(Methylthio)-3-(trifluoromethyl)phenyl)propan-2-one is a substituted aryl ketone featuring a methylthio (-SMe) group at the para position and a trifluoromethyl (-CF₃) group at the meta position on the phenyl ring. This compound serves as a key intermediate in the synthesis of fenfluramine, a pharmaceutical agent used to treat seizure disorders . Its molecular formula is C₁₁H₁₁F₃OS, with a molar mass of 248.26 g/mol. The presence of electron-withdrawing (-CF₃) and sulfur-containing (-SMe) groups significantly influences its reactivity, solubility, and metabolic stability.

Properties

Molecular Formula

C11H11F3OS

Molecular Weight

248.27 g/mol

IUPAC Name

1-[4-methylsulfanyl-3-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C11H11F3OS/c1-7(15)5-8-3-4-10(16-2)9(6-8)11(12,13)14/h3-4,6H,5H2,1-2H3

InChI Key

XEFWPQKMRAYMIV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)SC)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Methylthio)-3-(trifluoromethyl)phenyl)propan-2-one typically involves the reaction of 4-(methylthio)-3-(trifluoromethyl)benzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 1-(4-(Methylthio)-3-(trifluoromethyl)phenyl)propan-2-one may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. Common solvents used in industrial production include dichloromethane, toluene, and ethanol.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Methylthio)-3-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl and methylthio groups can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, and halides in solvents like acetonitrile or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-(Methylthio)-3-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-(Methylthio)-3-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methylthio group may participate in redox reactions, influencing the compound’s biological activity. The ketone moiety can form hydrogen bonds with target molecules, affecting their function and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

(a) 1-(3-(Methylthio)phenyl)propan-2-one
  • Molecular Formula : C₁₀H₁₂OS (Molar mass: 180.27 g/mol) .
  • Key Differences: The methylthio group is at the meta position instead of para, and the trifluoromethyl group is absent.
  • Applications: Limited data, but sulfur-containing ketones are often explored for pharmaceutical intermediates or agrochemicals.
(b) 1-(3-(Trifluoromethyl)phenyl)propan-2-one
  • Molecular Formula : C₁₀H₉F₃O (Molar mass: 214.18 g/mol) .
  • Key Differences: Lacks the methylthio group but retains the meta-trifluoromethyl substituent.
  • Applications : Intermediate in synthesizing trifluoromethylated pharmaceuticals.

Chalcone Derivatives with Similar Substituents

Chalcones (α,β-unsaturated ketones) share aryl groups but differ in backbone structure:

(a) (E)-3-(4-(Dimethylamino)phenyl)-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one
  • Molecular Formula: C₁₈H₁₅F₃NO (Molar mass: 330.32 g/mol) .
  • Key Differences: The conjugated enone system enhances π-electron delocalization, increasing UV absorbance and reactivity in Michael additions. The para-trifluoromethyl group provides similar electron-withdrawing effects but lacks sulfur.
(b) 1-(4-Hydroxyphenyl)-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-one
  • Molecular Formula : C₁₆H₁₁F₃O₂ (Molar mass: 292.26 g/mol) .
  • Key Differences : A hydroxyl group at the para position introduces hydrogen-bonding capacity, improving aqueous solubility. The trifluoromethyl group at meta aligns with the target compound’s substituent orientation.
  • Applications : Antimicrobial and anticancer agent candidate .

Urea Derivatives with Trifluoromethyl and Halogen Substituents

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(thiazolyl)phenyl)urea (11k)
  • Molecular Formula : C₁₉H₁₄ClF₃N₄O₂S (Molar mass: 568.2 g/mol) .
  • Key Differences: Urea moiety replaces the ketone, introducing hydrogen-bond donor/acceptor sites. The 4-chloro-3-(trifluoromethyl)phenyl group mirrors the target’s substituent pattern but adds chlorine for enhanced halogen bonding.
  • Applications : Investigated for kinase inhibition or anticancer activity .

Physicochemical and Functional Comparisons

Property Target Compound 1-(3-(Methylthio)phenyl)propan-2-one (E)-Chalcone Derivative Urea Derivative 11k
Molecular Formula C₁₁H₁₁F₃OS C₁₀H₁₂OS C₁₈H₁₅F₃NO C₁₉H₁₄ClF₃N₄O₂S
Molar Mass (g/mol) 248.26 180.27 330.32 568.2
Key Functional Group Ketone Ketone α,β-unsaturated ketone Urea
Substituents 4-SMe, 3-CF₃ 3-SMe 4-CF₃, 4-NMe₂ 4-Cl, 3-CF₃
Synthetic Route Acetylation of acetic acid Not specified Claisen-Schmidt condensation Suzuki coupling
Applications Fenfluramine synthesis Intermediate MAO inhibition Kinase inhibition

Key Research Findings

Electronic Effects : The 4-methylthio group in the target compound donates electrons via resonance (+M effect), countering the strong electron-withdrawing (-I) effect of the 3-trifluoromethyl group. This balance enhances stability in acidic conditions compared to analogs lacking sulfur .

Reactivity : Unlike chalcones, the target compound’s saturated ketone backbone lacks conjugation, reducing its suitability for cycloaddition reactions but improving stability under basic conditions .

Biological Activity

1-(4-(Methylthio)-3-(trifluoromethyl)phenyl)propan-2-one, also known by its CAS number 1034442-15-3, is an organic compound notable for its unique chemical structure that includes a trifluoromethyl group and a methylthio group attached to a phenyl ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

  • Molecular Formula : C11H11F3OS
  • Molecular Weight : 248.27 g/mol
  • IUPAC Name : 1-(4-(Methylthio)-3-(trifluoromethyl)phenyl)propan-2-one
  • Canonical SMILES : CC(=O)C1=C(C(=CC=C1)C(F)(F)F)SC

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of both the trifluoromethyl and methylthio groups enhances its binding affinity and specificity, which can modulate various biochemical pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.
  • Receptor Modulation : It may influence receptor activity, potentially altering signaling cascades within cells.

Antiproliferative Effects

Research indicates that compounds with structural similarities to 1-(4-(Methylthio)-3-(trifluoromethyl)phenyl)propan-2-one exhibit significant antiproliferative effects in various cancer cell lines. For instance, studies have shown that related compounds can inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) .

CompoundIC50 (nM)Cancer Cell LineMechanism
CA-43.9MCF-7Tubulin polymerization inhibition
9h10–33MCF-7Antiproliferative agent
9q23–33MDA-MB-231G2/M phase arrest

Interaction Studies

The compound's interactions with biological targets have been explored through various studies. For example, it has been suggested that the trifluoromethyl group enhances the compound's reactivity towards biological molecules, making it a candidate for further investigation in drug development.

Case Studies

  • Antitubulin Activity :
    • A study demonstrated that compounds structurally similar to 1-(4-(Methylthio)-3-(trifluoromethyl)phenyl)propan-2-one inhibited tubulin polymerization at the colchicine-binding site, leading to effective antiproliferative activity in breast cancer cell lines .
  • Enzyme Inhibition :
    • Another study indicated that derivatives of this compound could act as enzyme inhibitors in metabolic pathways, suggesting potential therapeutic applications in conditions where enzyme modulation is beneficial .

Applications

The compound's unique structure allows it to be utilized in various applications:

  • Medicinal Chemistry : As a scaffold for developing new anticancer agents.
  • Organic Synthesis : It serves as a building block for creating more complex organic molecules.

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